Core Compound Identification and Properties
Core Compound Identification and Properties
An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine
This guide provides a comprehensive technical overview of 2-Ethynyl-5-methylpyridine, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthetic workflow, its critical applications in modern chemistry, and essential safety protocols.
2-Ethynyl-5-methylpyridine is a substituted pyridine derivative featuring a reactive terminal alkyne group. This unique combination of a biologically relevant pyridine core and a versatile ethynyl handle makes it a valuable intermediate in the synthesis of complex organic molecules. Its primary identifier is the Chemical Abstracts Service (CAS) number.
Key Physicochemical Data
The fundamental properties of 2-Ethynyl-5-methylpyridine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 30413-61-7 | [1] |
| Molecular Formula | C₈H₇N | [2][3] |
| Molecular Weight | 117.15 g/mol | [2][3][4] |
| Physical Form | Solid | [2][3] |
| InChI Key | RENKQEMYPXHMKI-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C#CC1=NC=CC(C)=C1 | [2] |
| MDL Number | MFCD13175240 | [2] |
Synthesis Protocol: Sonogashira Coupling
The introduction of an ethynyl group onto a pyridine ring is most reliably achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. The following protocol describes a robust method starting from the readily available 2-bromo-5-methylpyridine.
Causality of Experimental Design
The choice of a Sonogashira coupling is deliberate. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective at activating the C-Br bond of the pyridine ring for oxidative addition. The copper(I) iodide co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine (TEA), is required to neutralize the HBr generated during the reaction and to facilitate the regeneration of the active catalytic species. Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and allows for a clean deprotection step to yield the terminal alkyne.
Step-by-Step Methodology
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Reaction Setup: To a dry, oven-baked flask under an inert nitrogen atmosphere, add 2-bromo-5-methylpyridine (1.0 eq.), copper(I) iodide (0.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
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Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 eq.) and anhydrous toluene. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
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Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the reaction mixture.
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Reaction Execution: Heat the mixture to 70°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
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Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours.
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Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 2-Ethynyl-5-methylpyridine.
Synthesis Workflow Diagram
Caption: Sonogashira coupling workflow for 2-Ethynyl-5-methylpyridine synthesis.
Applications in Drug Discovery and Chemical Biology
The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The addition of a terminal alkyne group to this scaffold transforms 2-Ethynyl-5-methylpyridine into a highly versatile building block for drug discovery and chemical biology.
Role in Click Chemistry
The primary application of terminal alkynes like 2-Ethynyl-5-methylpyridine is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[6] This reaction allows for the efficient and specific covalent ligation of the pyridine-containing molecule to another molecule bearing an azide group, forming a stable triazole linker. This has profound implications:
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Bioconjugation: Linking the pyridine scaffold to proteins, nucleic acids, or surfaces to create sophisticated probes or functional biomaterials.
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Fragment-Based Drug Discovery (FBDD): Using 2-Ethynyl-5-methylpyridine as an initial fragment that binds to a biological target. The alkyne handle can then be used to "click" and link to other fragments, rapidly building molecular complexity and improving binding affinity.
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Synthesis of Complex Molecules: Serving as a key intermediate for constructing advanced pharmaceutical agents where the pyridine ring is essential for biological activity.[7][8]
Drug Discovery Workflow Diagram
Caption: Application of 2-Ethynyl-5-methylpyridine in a Fragment-Based Drug Discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statement | H302: Harmful if swallowed | [2][3] |
| Precautionary Codes | P264, P270, P301 + P312, P501 | [2][3] |
| Storage Class | 11: Combustible Solids | [2][3] |
Recommended Procedures
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Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from sources of ignition, heat, and direct sunlight. The compound should be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][10]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Conclusion
2-Ethynyl-5-methylpyridine (CAS No. 30413-61-7) is more than a simple chemical; it is an enabling tool for innovation in science. Its unique structure provides a direct bridge between the biologically significant pyridine scaffold and the versatile world of alkyne chemistry. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the synthesis and application of this compound opens up new avenues for creating novel molecules with significant therapeutic and technological potential.
References
-
HAZARD SUMMARY: 2-METHYL-5-ETHYLPYRIDINE. NJ.gov. [Link]
-
5-Ethynyl-2-methylpyridine | C8H7N | CID 638197. PubChem. [Link]
-
5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]
-
A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]
-
5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]
-
2-Ethyl-5-methylpyridine | C8H11N | CID 519519. PubChem. [Link]
-
Metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041). Human Metabolome Database. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]
Sources
- 1. 2-ethynyl-5-Methylpyridine | 30413-61-7 [amp.chemicalbook.com]
- 2. 2-Ethynyl-5-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Ethynyl-5-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Ethynyl-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
